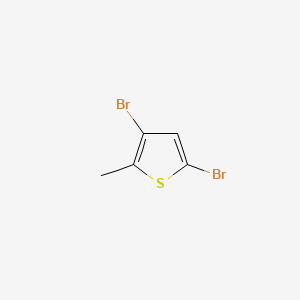
3,5-Dibromo-2-methylthiophene
Overview
Description
3,5-Dibromo-2-methylthiophene is a chemical compound with the molecular formula C5H4Br2S and a molecular weight of 255.96 . It is a useful reagent for the preparation of arylthiophene-substituted norbornadienes .
Synthesis Analysis
2-Methylthiophene can be treated at 0°C with liquid bromine to form 3,5-dibromo-2-methylthiophene . This compound can then react with tributyl borate to give 2-methyl-3-bromo-5-boronate thiophene at −78°C .
Molecular Structure Analysis
The InChI code for 3,5-Dibromo-2-methylthiophene is 1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3 . The InChI key is OGAJGUIMFMRGRB-UHFFFAOYSA-N .
Chemical Reactions Analysis
3,5-Dibromo-2-methylthiophene is a useful reagent for the preparation of arylthiophene-substituted norbornadienes . It can also be used as a monomer with 5,5′-dibromo-3,3′-dihexyl-2,2′-bithiophene, which can synthesize regioregular-P3HT-regiosymmetric-P3HT (a diblock polymer) for organic electronics-based applications .
Physical And Chemical Properties Analysis
3,5-Dibromo-2-methylthiophene is a liquid at room temperature . It has a melting point of -15°C and a boiling point of 230°C . The compound has a specific gravity of 2.00 .
Scientific Research Applications
Suzuki Cross-Coupling Reaction
3,5-Dibromo-2-methylthiophene has been used in the Suzuki cross-coupling reaction . This reaction is a convenient method for C–C bond formations in organic molecules . Novel derivatives of 2,5-dibromo-3-methylthiophene have been synthesized via this reaction .
Biological Evaluations
The derivatives of 2,5-dibromo-3-methylthiophene have shown versatile pharmacological activities . For instance, compounds 3l, 3g, 3j showed excellent antioxidant activity . Some synthesized compounds also showed promising antibacterial activity against tested strains .
Antiurease Activities
Some derivatives of 2,5-dibromo-3-methylthiophene, such as 3b, 3k, 3a, 3d, and 3j, showed potential antiurease activity . This suggests that these molecules could be a potential source of pharmaceutical agents .
Synthesis of Conjugated Polymers
3,5-Dibromo-2-methylthiophene can be used in the synthesis of thiophene-based conjugated polymers . These polymers have exceptional optical and conductive properties, making them suitable for electronic applications .
Photosensitizers and Hole Transporters
Regioregular poly (3-alkylthiophene), which can be synthesized from 3,5-Dibromo-2-methylthiophene, can be used as photosensitizers and hole transporters in bulk heterojunction polymer solar cells .
Synthesis of Lachrymatory Compounds
2-Bromo-3-methylthiophene, a related compound, has been used in the preparation of lachrymatory compounds .
Safety and Hazards
properties
IUPAC Name |
3,5-dibromo-2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAJGUIMFMRGRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(S1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183640 | |
| Record name | 3,5-Dibromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-methylthiophene | |
CAS RN |
29421-73-6 | |
| Record name | 3,5-Dibromo-2-methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29421-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromo-2-methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029421736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dibromo-2-methylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dibromo-2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.093 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical synthetic routes to obtain 3,5-Dibromo-2-methylthiophene?
A1: A common method involves the bromination of 2-methylthiophene in acetic acid, resulting in 3,5-dibromo-2-methylthiophene with yields around 85%. [, ] This compound then serves as a precursor for further modifications.
Q2: How is 3,5-Dibromo-2-methylthiophene utilized in the synthesis of photochromic diarylethenes?
A2: 3,5-Dibromo-2-methylthiophene can be selectively modified. One common approach is substituting one of the bromine atoms with a boronic acid group using B(OBu)3 and n-BuLi. [, ] This modified thiophene can then react with various aryl halides in the presence of a palladium catalyst and base to form a diarylethene derivative. [, ] The choice of aryl halide allows for fine-tuning of the diarylethene's photochromic properties.
Q3: What structural features of diarylethenes derived from 3,5-dibromo-2-methylthiophene influence their photochromic behavior?
A3: The distance between reactive carbon atoms in the open form of the diarylethene is crucial. For example, in a derivative with a perfluorocyclopentene bridge, this distance is approximately 3.733 Å, facilitating photocyclization. [] Additionally, the dihedral angles between the thiophene rings and the aryl substituents, as well as the nature of those substituents themselves, can impact the color changes observed upon irradiation. [, ]
Q4: Are there any challenges associated with crystallizing diarylethene derivatives of 3,5-dibromo-2-methylthiophene for structural characterization?
A4: Obtaining high-quality crystals of diarylethenes for X-ray diffraction can be challenging. In some cases, researchers have reported difficulties obtaining suitable crystals despite multiple attempts, leading to less precise structural data. [] This highlights the need for ongoing optimization of crystallization techniques for these compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

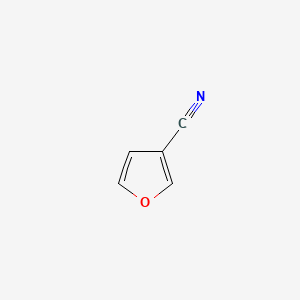
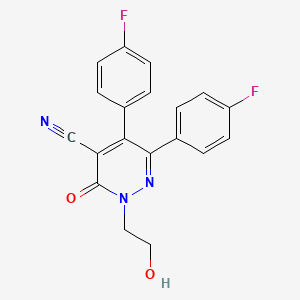
![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)

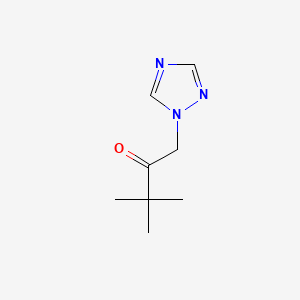
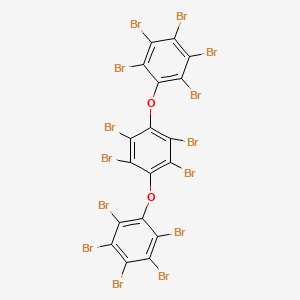


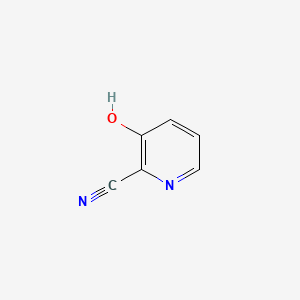
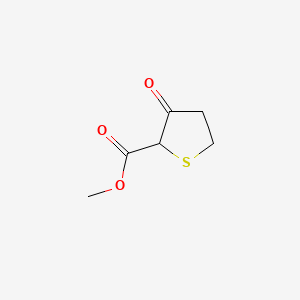


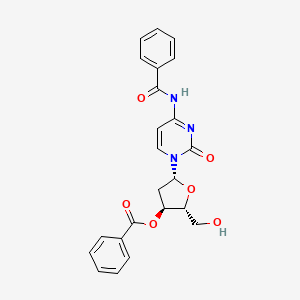
![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)